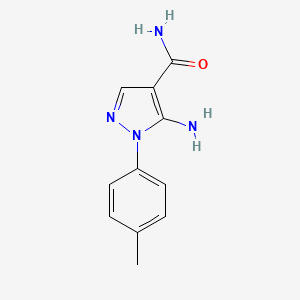

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an amino group and a carboxamide group on the pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of arylhydrazines with β-diketones or β-ketoesters. One common method is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the corresponding pyrazole derivative. This intermediate can then be converted to the carboxamide by reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amino derivatives of the pyrazole ring.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-amino-1-phenyl-1H-pyrazole-4-carboxamide

- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Biologische Aktivität

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. The structure includes an amino group and a carboxamide functional group, which contribute to its reactivity and biological interactions. The presence of the 4-methylphenyl group is particularly noteworthy as it may influence the compound's pharmacological profile through steric and electronic effects .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors implicated in disease pathways. Notably, it has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression. Recent studies have demonstrated that derivatives of this compound exhibit nanomolar activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .

Anticancer Activity

Research indicates that this compound derivatives possess significant anticancer properties. For example, compound 10h has shown strong inhibition of cancer cell proliferation in various lines, including lung (NCI-H520) and gastric (SNU-16) cancers, with IC50 values ranging from 19 nM to 73 nM . The compound's mechanism involves irreversible binding to FGFRs, which is crucial for overcoming drug resistance often seen in cancer therapies.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit lipopolysaccharide (LPS)-induced inflammation in glial cells and reduce oxidative stress in neuronal models . The anti-inflammatory action is particularly relevant in the context of neurodegenerative diseases, where inflammation plays a pivotal role.

Antimicrobial Activity

Some pyrazole derivatives, including those related to this compound, have exhibited antimicrobial properties. Research has indicated notable antifungal activity against certain strains, highlighting the versatility of this compound class in combating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their potency and selectivity:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₁N₃O₂ | Potent FGFR inhibitor |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | C₁₀H₉N₃O₂ | Moderate anticancer activity |

| 3-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | C₁₁H₁₁N₃O₂ | Altered interactions leading to different activity profile |

This table illustrates how structural modifications can lead to variations in biological activity, emphasizing the importance of targeted design in drug development.

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- FGFR Inhibition : A study demonstrated that compound 10h effectively inhibited FGFRs with IC50 values below 100 nM across multiple cancer cell lines, showcasing its potential as a therapeutic agent against FGFR-driven cancers .

- Neuroprotection : Another investigation revealed that derivatives could mitigate oxidative stress-induced neuronal damage, suggesting their utility in treating neurodegenerative disorders .

- Antimicrobial Properties : A recent report indicated that certain pyrazole derivatives exhibited significant antifungal activity against pathogenic strains, warranting further exploration into their use as antimicrobial agents .

Eigenschaften

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYCCRXPQPHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279191 | |

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100061-56-1 | |

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.